molecular formula C12H15BrO3 B3158094 Methyl 4-bromo-2-(2-methylpropoxy)benzoate CAS No. 855482-60-9

Methyl 4-bromo-2-(2-methylpropoxy)benzoate

Cat. No.: B3158094
CAS No.: 855482-60-9
M. Wt: 287.15 g/mol
InChI Key: DLZYFQPIEBOUGI-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(2-methylpropoxy)benzoate is an organic compound with the molecular formula C12H15BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a bromine atom, and the hydrogen atom at the ortho position is replaced by a 2-methylpropoxy group. This compound is used in various chemical synthesis processes and has applications in scientific research.

Mechanism of Action

Target of Action

Methyl 4-bromo-2-isobutoxybenzoate is a complex organic compound that primarily targets the benzylic position in organic reactions . The benzylic position is the carbon atom adjacent to the aromatic ring, which plays a crucial role in various organic reactions .

Mode of Action

The compound interacts with its targets through a free radical reaction . In this process, a bromine atom is introduced to the benzylic position, which is facilitated by N-bromosuccinimide (NBS). The NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), resulting in a benzylic radical .

Biochemical Pathways

The compound affects the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments with a metal catalyst. The compound, being an organoboron reagent, participates in this pathway through a transmetalation process, where it is transferred from boron to palladium .

Pharmacokinetics

The compound’s molecular weight is known to be 215044 , which could influence its bioavailability and pharmacokinetic behavior.

Result of Action

The result of the compound’s action is the formation of a new compound with a bromine atom at the benzylic position . This bromination of the benzylic position can lead to further reactions, such as nucleophilic substitution or oxidation .

Action Environment

The action of Methyl 4-bromo-2-isobutoxybenzoate is influenced by various environmental factors. For instance, the SM coupling reaction, in which the compound participates, benefits from mild and functional group tolerant reaction conditions . Furthermore, the compound is considered relatively stable and environmentally benign, making it suitable for use under specific SM coupling conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-(2-methylpropoxy)benzoate typically involves the esterification of 4-bromo-2-(2-methylpropoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of 4-bromo-2-(2-methylpropoxy)benzyl alcohol.

    Oxidation: Formation of 4-bromo-2-(2-methylpropoxy)benzoic acid.

Scientific Research Applications

Methyl 4-bromo-2-(2-methylpropoxy)benzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Methyl 4-bromo-2-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of a 2-methylpropoxy group.

    Methyl 4-(bromomethyl)benzoate: Lacks the 2-methylpropoxy group, making it less sterically hindered.

    Methyl 4-bromobenzoate: Simplest structure with only a bromine atom at the para position.

Uniqueness: Methyl 4-bromo-2-(2-methylpropoxy)benzoate is unique due to the presence of both a bromine atom and a 2-methylpropoxy group, which can influence its reactivity and interactions in chemical and biological systems. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

methyl 4-bromo-2-(2-methylpropoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-8(2)7-16-11-6-9(13)4-5-10(11)12(14)15-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZYFQPIEBOUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401268552
Record name Methyl 4-bromo-2-(2-methylpropoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855482-60-9
Record name Methyl 4-bromo-2-(2-methylpropoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855482-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-2-(2-methylpropoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-isobutoxybenzoic acid (14.0 g) in N,N-dimethylformamide (70 ml) were added dipotassium carbonate (14.2 g) and iodomethane (4.79 ml). The mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered and the filtrate was extracted with ethyl acetate-hexane (1/1, 600 ml) and washed with water (500 ml). The water layer was extracted with ethyl acetate-hexane (1/1, 200 ml) and the extract was washed with water (200 ml). The combined organic layer was washed with brine and dried over magnesium sulfate. Filtration followed by evaporation under reduced pressure gave methyl 4-bromo-2-isobutoxybenzoate (12.0 g) as a pale yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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